molecular formula C12H15N5O3S B2943502 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034210-09-6

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No.: B2943502
CAS No.: 2034210-09-6
M. Wt: 309.34
InChI Key: HBHKBCIPDCISGP-UHFFFAOYSA-N
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Description

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound featuring a pyridazine ring substituted with a pyrrolidine moiety linked via an ether bond to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The starting material, 1-methyl-1H-imidazole, undergoes sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine to form 1-methyl-1H-imidazol-4-yl sulfonyl chloride.

    Coupling with Pyrrolidine: The sulfonyl chloride intermediate is then reacted with 3-hydroxypyrrolidine under basic conditions to form the sulfonylated pyrrolidine derivative.

    Ether Formation: The final step involves the reaction of the sulfonylated pyrrolidine with 3-chloropyridazine in the presence of a base like potassium carbonate to form the desired ether linkage, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, which can be catalyzed by oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under the influence of reducing agents like lithium aluminum hydride.

    Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Sulfide derivatives of the sulfonyl group.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Studies are conducted to understand its efficacy, safety, and mechanism of action in various disease models.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of pyridazine.

    3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine: Similar structure but with a pyrazine ring.

    3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: Similar structure but with a pyrimidine ring.

Uniqueness

The uniqueness of 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c1-16-8-12(13-9-16)21(18,19)17-6-4-10(7-17)20-11-3-2-5-14-15-11/h2-3,5,8-10H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHKBCIPDCISGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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